2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is an organic compound with a complex structure that includes a quinazolinone core and a dimethoxyphenyl group
Preparation Methods
The synthesis of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the quinazolinone core with benzyl halides in the presence of a base.
Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction using appropriate reagents and conditions.
Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and dimethoxyphenyl groups, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be compared with other quinazolinone derivatives and compounds with similar structures. Some similar compounds include:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Benzyl-Substituted Compounds: Compounds with benzyl groups may exhibit similar chemical reactivity and biological properties.
Dimethoxyphenyl-Substituted Compounds: These compounds may have similar pharmacological profiles due to the presence of the dimethoxyphenyl group.
Properties
Molecular Formula |
C27H27N3O5 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C27H27N3O5/c1-34-23-13-12-19(16-24(23)35-2)14-15-28-25(31)18-29-22-11-7-6-10-21(22)26(32)30(27(29)33)17-20-8-4-3-5-9-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,31) |
InChI Key |
FHHBIJUDMKGEMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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